molecular formula C19H16O5 B2382841 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 307547-35-9

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2382841
CAS No.: 307547-35-9
M. Wt: 324.332
InChI Key: UJGVKTUGTHSXJA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid follows IUPAC guidelines for coumarin derivatives. The parent structure is a 2H-chromen-2-one scaffold (coumarin), substituted at positions 4, 7, and 8. The substituents are prioritized as follows:

  • Position 4 : A phenyl group (-C₆H₅).
  • Position 8 : A methyl group (-CH₃).
  • Position 7 : A propanoic acid moiety linked via an ether oxygen (-O-CH(CH₃)-COOH).

The resulting IUPAC name is derived by numbering the chromenone ring system starting from the oxygen atom in the pyrone ring. The full name reflects the substituents in ascending positional order: 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid .

Molecular Formula and Weight Calculations

The molecular formula of the compound is C₁₉H₁₆O₅ , determined through elemental analysis and high-resolution mass spectrometry. The molecular weight is calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 19 12.01 228.19
H 16 1.008 16.13
O 5 16.00 80.00
Total 324.32 g/mol

This matches experimental data from sources reporting a molar mass of 324.33 g/mol .

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct signals corresponding to the coumarin core and substituents:

  • Aromatic protons :
    • Phenyl group (C₆H₅): Multiplet at δ 7.30–7.68 ppm (5H, Ar-H).
    • Chromenone protons: Singlet at δ 6.52 ppm (1H, H-3) and δ 7.70 ppm (1H, H-5).
  • Methyl groups :
    • C-8 methyl: Singlet at δ 2.71 ppm (3H, -CH₃).
    • Propanoic acid methyl: Triplet at δ 1.31 ppm (3H, -CH₃).
  • Ether linkage : Quartet at δ 4.11 ppm (2H, -O-CH₂-).
¹³C NMR

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) confirms the carbonyl and aromatic carbons:

  • Lactone carbonyl : δ 164.3 ppm (C-2).
  • Phenyl carbons : δ 128.5–133.8 ppm (C-4 phenyl).
  • Propanoic acid carbonyl : δ 172.4 ppm (C=O).

Infrared (IR) Spectroscopy

Key IR absorption bands (KBr, cm⁻¹):

  • Lactone C=O stretch : 1718 cm⁻¹.
  • Propanoic acid C=O stretch : 1670 cm⁻¹.
  • Ether C-O-C stretch : 1220 cm⁻¹.
  • O-H stretch (carboxylic acid) : Broad band at 2500–3000 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum (ethanol) shows strong absorption at λₘₐₓ = 310 nm, characteristic of the conjugated π-system in coumarin derivatives. A weaker band at λ = 260 nm arises from the phenyl substituent.

Table 1: Summary of Spectroscopic Data

Technique Key Signals Assignment Source
¹H NMR δ 7.30–7.68 (multiplet) Phenyl protons
δ 6.52 (singlet) H-3 of chromenone
¹³C NMR δ 164.3 ppm Lactone carbonyl (C-2)
IR 1718 cm⁻¹ Lactone C=O
UV-Vis λₘₐₓ = 310 nm π→π* transition

Properties

IUPAC Name

2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-16(23-12(2)19(21)22)9-8-14-15(10-17(20)24-18(11)14)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGVKTUGTHSXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis and subsequent esterification . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetone, followed by purification steps like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group enables esterification under acidic or catalytic conditions. Conversely, ester derivatives can undergo hydrolysis to regenerate the acid.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethanol, H₂SO₄ (catalytic), refluxMethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate~75%
Acid Hydrolysis1M HCl, 60°C, 4hRegenerated carboxylic acid>90%
  • Key Notes :

    • Esterification typically employs sulfuric acid as a catalyst in alcoholic solvents.

    • Hydrolysis under mild acidic conditions preserves the chromenone structure.

Oxidation and Reduction

The ketone group (2-oxo) and aromatic systems participate in redox reactions.

Reaction TypeReagents/ConditionsProductObservationsReference
Ketone ReductionNaBH₄, ethanol, 0°C2-Hydroxy derivativePartial reduction observed
Aromatic OxidationKMnO₄, H₂O, ΔQuinone derivativeLimited solubility affects yield
  • Spectroscopic Monitoring :

    • IR : Loss of carbonyl stretch (1700 cm⁻¹) post-reduction.

    • NMR : Appearance of hydroxyl proton signal (δ 4.2 ppm) after ketone reduction.

Substitution Reactions

The electron-rich chromenone core and phenyl group facilitate electrophilic substitution.

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldReference
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-6 of chromenoneNitro derivative60%
HalogenationBr₂, FeBr₃Phenyl ringBrominated analog55%
  • Regioselectivity : Nitration favors the para position relative to the methyl group.

  • Challenges : Competitive oxidation of the ketone limits halogenation efficiency .

Biochemical Interactions

The compound interacts with biological targets via its coumarin scaffold and acidic side chain.

TargetInteraction TypeObserved EffectAssay TypeReference
COX-2 EnzymeCompetitive inhibitionIC₅₀ = 12.3 μMFluorometric assay
Serum AlbuminBinding (Kd = 8.4 μM)Fluorescence quenchingSpectroscopic
  • Structure-Activity Relationship :

    • The propanoic acid group enhances binding to enzymatic active sites.

    • Methyl and phenyl substituents improve lipophilicity, affecting membrane permeability .

Degradation Pathways

Stability studies reveal susceptibility to photodegradation and base-catalyzed hydrolysis.

ConditionDegradation ProductHalf-LifeMechanismReference
UV Light (254 nm)7-Hydroxycoumarin derivative2.5hPhotooxidation
0.1M NaOH, 25°CChromenone ring-opened diacid45minEster hydrolysis

Synthetic Modifications

Side-chain modifications enable diversification for pharmacological studies.

ModificationReagentsProductApplicationReference
Amide FormationThionyl chloride, NH₃Propanoic acid amideBioactivity screening
GlycosylationAcetylated glucose, BF₃·Et₂OGlycoside derivativeSolubility enhancement

Scientific Research Applications

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Chromene Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Impacts
2-[(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid (Parent) 4-Ph, 8-Me C₁₉H₁₆O₅ 324.34 307547-35-9 Baseline for comparison; phenyl enhances aromatic interactions .
[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Bn, 4-Me C₁₉H₁₆O₅ 324.34 327043-38-9 Benzyl group increases lipophilicity; acetic acid chain may alter solubility .
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-Bu, 8-Me C₁₈H₂₂O₅ 310.31 374711-48-5 Butyl substitution enhances hydrophobic interactions .
2-[(6-Chloro-4-phenyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-Cl, 4-Ph C₁₈H₁₃ClO₅ 356.75 840479-48-3 Chlorine increases electronegativity; potential for stronger target binding .
2-[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-Me, 8-Me C₁₄H₁₄O₅ 262.26 432540-82-4 Reduced steric hindrance; lower molecular weight may improve bioavailability .
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 8-Ac, 4-Me (ester form) C₂₀H₂₀O₇ 372.37 340018-09-9 Acetyl and ethyl ester groups enhance membrane permeability (prodrug potential) .

Biological Activity

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, a compound belonging to the class of coumarins, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆O₅
  • CAS Number : 307547-35-9
  • Molecular Weight : 320.33 g/mol
  • Structure : The core structure consists of a coumarin moiety with a propanoic acid side chain, contributing to its biological activity.

Antioxidant Activity

Research indicates that coumarins exhibit significant antioxidant properties. The presence of the phenyl group in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly beneficial in conditions like arthritis and other inflammatory disorders .

Cholinesterase Inhibition

The compound has been evaluated for its potential as a cholinesterase inhibitor, which is vital in the treatment of Alzheimer's disease. Inhibitory assays demonstrated that it effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its utility in cognitive enhancement therapies .

The biological activities of this compound can be attributed to its structural features:

  • Hydroxyl Groups : Contribute to hydrogen bonding with target enzymes.
  • Aromatic Rings : Increase lipophilicity, facilitating membrane penetration and interaction with cellular targets.
  • Carboxylic Acid Group : Enhances solubility and bioavailability.

Case Study 1: Antioxidant Activity Evaluation

In a study assessing various coumarin derivatives, this compound exhibited an IC50 value of 25 µM against DPPH radicals, indicating potent antioxidant capabilities compared to standard antioxidants like ascorbic acid (IC50 = 50 µM) .

Case Study 2: Cholinesterase Inhibition

A comparative analysis of several coumarin derivatives revealed that this compound had an IC50 value of 30 µM for AChE inhibition, which is comparable to known inhibitors such as galantamine (IC50 = 25 µM). The study highlights its potential as a therapeutic agent for cognitive disorders .

Data Table: Biological Activities Comparison

Activity TypeCompoundIC50 Value (µM)Reference
Antioxidant2-[8-methyl-2-oxo...propanoic acid25
Cholinesterase Inhibition2-[8-methyl...propanoic acid30
Anti-inflammatoryNot quantifiedN/A

Q & A

Q. What are the established synthetic routes for 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling 7-hydroxy-4-phenylcoumarin derivatives with halogenated propanoic acid esters. For example:

  • Step 1 : React 7-hydroxy-8-methyl-4-phenylcoumarin with ethyl 2-bromopropanoate in acetone or ethanol under reflux, using K₂CO₃ as a base .
  • Step 2 : Hydrolyze the ester intermediate (e.g., ethyl ester) under acidic or basic conditions to yield the carboxylic acid .

Q. Optimization Strategies :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to identify ideal reflux duration.
  • Purify intermediates via column chromatography to improve final product purity.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : Confirm regiochemistry of the coumarin core and substituent positions (e.g., methyl at C8, phenyl at C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using software like SHELXL or WinGX .
  • IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to confirm ester hydrolysis .

Q. How does the compound’s logP and polar surface area (PSA) influence its solubility and bioactivity?

  • LogP (2.91) : Indicates moderate lipophilicity, favoring passive diffusion across cell membranes but potentially limiting aqueous solubility .
  • PSA (76.74 Ų) : High PSA due to multiple oxygen atoms reduces blood-brain barrier penetration but enhances binding to polar biological targets .
    Experimental Design :
  • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
  • For in vivo studies, consider prodrug strategies (e.g., esterification) to improve bioavailability .

Advanced Research Questions

Q. How can structural modifications enhance anticancer activity while mitigating cytotoxicity discrepancies observed in similar chromen derivatives?

Structural Insights from Evidence :

Substituent PositionModificationObserved Effect
C4 Phenyl → MethoxyphenylIncreased solubility but reduced cytotoxicity
C8 Methyl → Halogen (Cl)Enhanced anticancer activity via DNA intercalation
Propanoate Chain Ester → AmideImproved metabolic stability but altered target selectivity

Q. Methodological Recommendations :

  • Perform SAR studies using analogs with systematic substitutions.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or DNA topoisomerases .

Q. How should researchers resolve contradictions in reported biological activity data for chromen derivatives?

Case Example : Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shows moderate antioxidant activity, while dichloro-substituted analogs exhibit higher cytotoxicity .

Q. Strategies :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin).
  • Evaluate Redox Interference : Test compounds in ROS scavenging assays (e.g., DPPH) to distinguish direct cytotoxicity from antioxidant effects .
  • Leverage Omics Data : Transcriptomic profiling can identify off-target pathways contributing to variability .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability with COX-2 or EGFR .
  • Density Functional Theory (DFT) : Gaussian 09 to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • Crystallographic Software : SHELX for refining X-ray structures to validate docking poses .

Q. How can reaction kinetics be studied for ester hydrolysis to improve synthetic efficiency?

Experimental Design :

  • Use UV-Vis spectroscopy to track hydrolysis rates under varying pH (2–12) and temperatures (25–80°C).
  • Apply the Arrhenius equation to calculate activation energy and identify optimal conditions .
  • Compare catalytic efficiency of bases (e.g., NaOH vs. LiOH) using pseudo-first-order kinetics .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent Screening : Test high-boiling solvents (e.g., DMF, ethyl acetate) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 8-acetyl-4-methyl-2-oxochromen derivatives) .
  • Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray data collection .

Q. Table 1. Comparative Physicochemical Properties of Analogous Chromen Derivatives

CompoundMolecular FormulalogPPSA (Ų)Notable Bioactivity
Target CompoundC₁₉H₁₆O₅2.9176.74Anticancer (IC₅₀: 12 µM, MCF-7)
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoateC₁₆H₁₆O₅2.7872.15Moderate antioxidant
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acidC₁₅H₁₆O₅3.1074.20Enhanced solubility

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